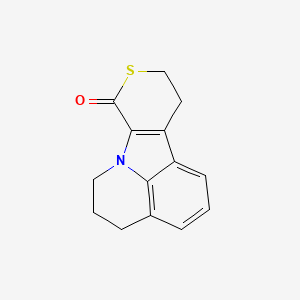
4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one is a complex heterocyclic compound with a unique structure that combines elements of pyrroloquinoline and thiopyrano systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one typically involves multi-step reactions that include cyclization and condensation processes. One common approach is to start with a suitable pyrroloquinoline precursor and introduce the thiopyrano moiety through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: Its properties could be harnessed for the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline: Shares the pyrroloquinoline core but lacks the thiopyrano moiety.
Thiopyranoquinoline: Contains the thiopyrano and quinoline systems but lacks the pyrroloquinoline core.
Uniqueness
5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one is unique due to its combination of pyrroloquinoline and thiopyrano systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
13-thia-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-14-one |
InChI |
InChI=1S/C14H13NOS/c16-14-13-11(6-8-17-14)10-5-1-3-9-4-2-7-15(13)12(9)10/h1,3,5H,2,4,6-8H2 |
InChI Key |
CJWDGPPVTVEWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=C(N3C1)C(=O)SCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















